5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Overview
Description
5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Collagen Cross-Link Synthesis
An efficient synthesis of key intermediates for collagen cross-links, such as (+)-pyridinoline and (+)-deoxypyridinoline, utilizes 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. This synthesis process is crucial in the development of collagen cross-links which have significant applications in biomedical research (Adamczyk, Johnson, & Reddy, 1999).
Synthesis of Non-Natural Alpha-Amino Acids
The compound is used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its versatility in the creation of novel amino acid structures (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Isotopic Labeling in Biochemical Research
The compound plays a critical role in the synthesis of isotopically labeled biochemical compounds, such as (+)-deoxypyridinoline. This process is essential for advanced biochemical research and studies involving isotopic labeling (Adamczyk, Johnson, Reddy, & Rege, 2000).
Protease Assay Development
It is instrumental in creating chromogenic amino acids used in protease assays, such as for HIV-protease, demonstrating its application in disease research and therapeutic development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Synthesis of Biologically Active Porphyrins
The compound serves as a precursor in the biosynthesis of biologically active porphyrins, which are central to processes like photosynthesis and oxygen transport, highlighting its importance in bioorganic chemistry (Shrestha‐Dawadi & Lugtenburg, 2003).
Renin Inhibitory Peptides
It is a crucial intermediate in the preparation of renin inhibitory peptides. This application is particularly relevant in the development of treatments for conditions involving the renin-angiotensin system (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Mechanism of Action
Target of Action
The primary target of N2-Boc-D-glutamine is the amine functional group in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .
Mode of Action
N2-Boc-D-glutamine acts as a protecting group for the amine functional group in organic synthesis . The Boc group is added to the amine group to protect it from unwanted reactions. When the other reactions have been completed, the Boc group can be removed, or deprotected, to reveal the original amine group .
Biochemical Pathways
The biochemical pathway involved in the action of N2-Boc-D-glutamine is the protection and deprotection of the amine functional group in organic synthesis . This process plays a significant role in the synthesis of complex organic molecules, including peptides .
Pharmacokinetics
The properties of the boc group suggest that it would have a high thermal stability .
Result of Action
The result of the action of N2-Boc-D-glutamine is the successful protection and deprotection of the amine functional group , allowing for the synthesis of complex organic molecules .
Action Environment
The action of N2-Boc-D-glutamine can be influenced by various environmental factors. For example, the deprotection process can be affected by the presence of water and the temperature of the reaction . The use of a thermally stable ionic liquid can enhance the deprotection process .
properties
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902098 | |
Record name | NoName_1307 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-85-7 | |
Record name | tert-Butoxycarbonyl-L-glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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